

Palbociclib Orotate: A Technical Guide to Solubility in DMSO and Aqueous Buffers

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Compound of Interest

Compound Name: *Palbociclib orotate*

Cat. No.: *B15586558*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **palbociclib orotate**, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Understanding the solubility of this active pharmaceutical ingredient (API) is critical for the design and development of effective drug delivery systems and for conducting robust in vitro and in vivo studies. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates the key signaling pathway affected by palbociclib.

Solubility Data

The solubility of palbociclib is highly dependent on the solvent, the salt form, and the pH of the medium. While specific data for the orotate salt is limited, the extensive data available for the free base provides valuable insights into its behavior in aqueous solutions.

Table 1: Quantitative Solubility Data for **Palbociclib Orotate** and Palbociclib Free Base

Compound Form	Solvent/Buffer	Temperature	Solubility	Concentration (mM)
Palbociclib Orotate	DMSO	Not Specified	10 mM in DMSO	10
Palbociclib (Free Base)	DMSO	Not Specified	>28.7 mg/mL	>64.1
Palbociclib (Free Base)	DMSO	Not Specified	2 mg/mL	~4.47
Palbociclib Hydrochloride	DMSO	Not Specified	13 mg/mL	~26.86
Palbociclib (Free Base)	Aqueous Media (pH ≤ 4.0)	Not Specified	High Solubility	Not Specified
Palbociclib (Free Base)	Aqueous Media (pH < 4.3)	Not Specified	> 0.7 mg/mL	> 1.56
Palbociclib (Free Base)	Aqueous Media (pH > 4.5)	Not Specified	Significantly Reduced	Not Specified
Palbociclib (Free Base)	Aqueous Media (pH 4.3 to 9.0)	Not Specified	Decreases from >0.7 mg/mL to <0.002 mg/mL	Decreases from >1.56 to <0.004
Palbociclib (Free Base)	Water (pH 7.9)	Not Specified	9 µg/mL	~0.02

Note: The solubility of palbociclib, a dibasic compound, is markedly pH-dependent due to its two pKa values of approximately 4.1 (pyridine nitrogen) and 7.3 (secondary piperazine nitrogen)[1]. It exhibits high solubility in acidic conditions and poor solubility in neutral and basic conditions[1].

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is essential for determining the solubility of a compound. The following is a representative methodology for assessing the aqueous solubility of a poorly soluble drug like palbociclib, based on common laboratory practices.

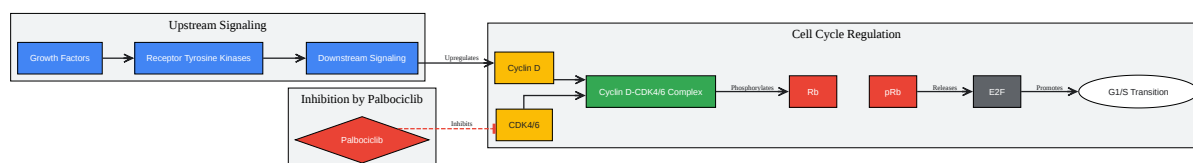
Protocol: Equilibrium Solubility Determination in Aqueous Buffers (Shake-Flask Method)

- Materials and Reagents:
 - **Palbociclib orotate** powder
 - Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
 - Calibrated pH meter
 - Analytical balance
 - Vortex mixer
 - Orbital shaker with temperature control
 - Centrifuge
 - High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
 - Syringe filters (e.g., 0.22 μm)
 - Volumetric flasks and pipettes
- Procedure:
 1. Prepare a series of aqueous buffers at the desired pH values.
 2. Accurately weigh an excess amount of **palbociclib orotate** powder and add it to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid should be clearly visible.
 3. Tightly cap the containers and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
 4. Shake the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

5. After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
6. Allow the samples to stand undisturbed for a short period to allow for sedimentation of the excess solid.
7. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
8. Immediately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
9. Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved **palbociclib orotate**.
10. The concentration obtained from the HPLC analysis represents the equilibrium solubility of **palbociclib orotate** in that specific buffer at the tested temperature.

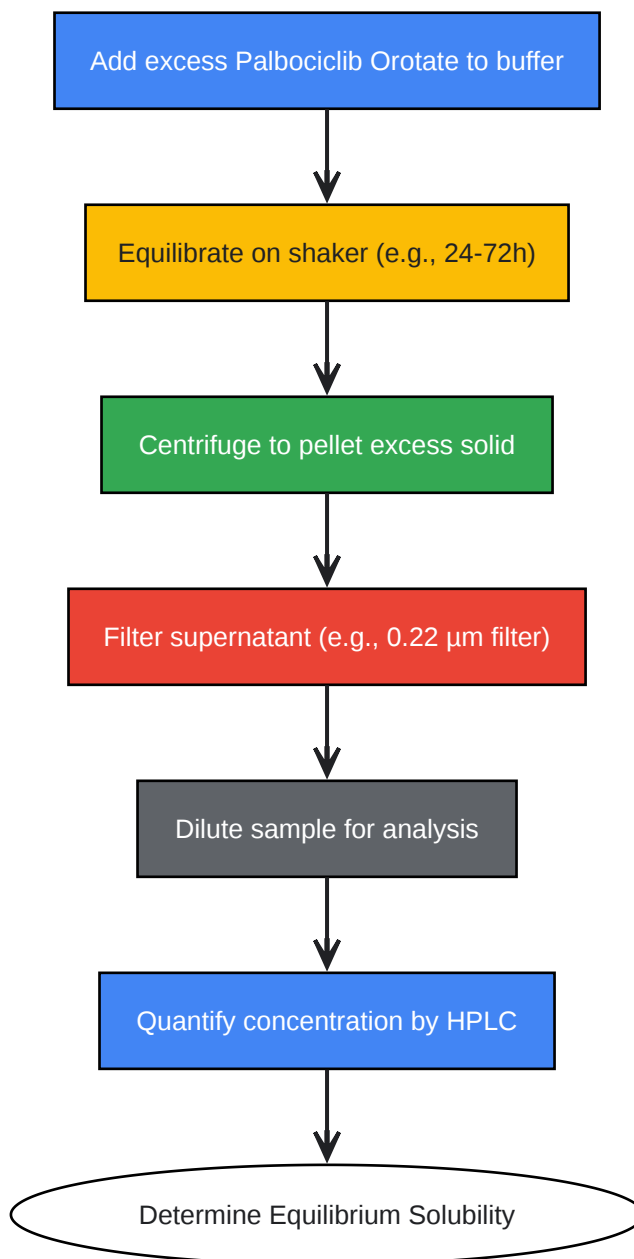
Signaling Pathway and Experimental Workflow

Palbociclib functions by inhibiting the cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. The following diagrams illustrate the CDK4/6-Rb signaling pathway and a general workflow for solubility determination.



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Caption: CDK4/6-Rb Signaling Pathway Inhibition by Palbociclib.



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Caption: Experimental Workflow for Solubility Determination.

Summary

The solubility of **palbociclib orotate** is a critical parameter for its pharmaceutical development. While specific aqueous solubility data for the orotate salt is not widely published, the available

information for the free base clearly indicates a strong pH-dependent solubility profile, with significantly higher solubility in acidic environments. The provided experimental protocol offers a robust method for determining the solubility of **palbociclib orotate** in various aqueous buffers. A thorough understanding of these solubility characteristics is paramount for formulation scientists and researchers working to optimize the delivery and efficacy of this important anticancer agent.

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References

- 1. US11065250B2 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]
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